molecular formula C18H19NO3 B430619 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate

2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B430619
M. Wt: 297.3g/mol
InChI Key: ODNREFZJYSRGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol It is known for its unique chemical structure, which includes an isopropyl group attached to an aniline moiety, a carbonyl group, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 4-isopropylaniline with phenyl acetate in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can be compared with other similar compounds, such as:

    2-[(4-Methylanilino)carbonyl]phenyl acetate: Similar structure but with a methyl group instead of an isopropyl group.

    2-[(4-Ethylanilino)carbonyl]phenyl acetate: Contains an ethyl group instead of an isopropyl group.

    2-[(4-Butylanilino)carbonyl]phenyl acetate: Features a butyl group in place of the isopropyl group.

The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C18H19NO3/c1-12(2)14-8-10-15(11-9-14)19-18(21)16-6-4-5-7-17(16)22-13(3)20/h4-12H,1-3H3,(H,19,21)

InChI Key

ODNREFZJYSRGEJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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